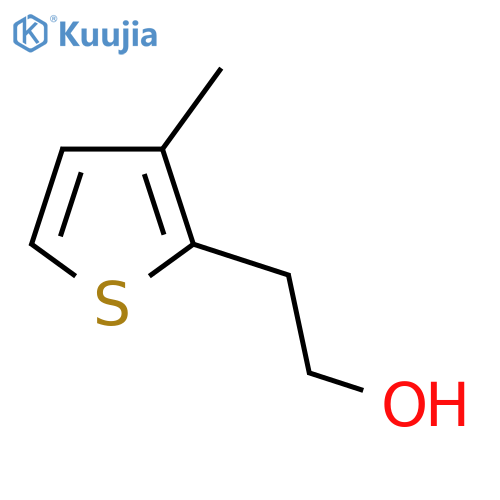Cas no 159144-69-1 (2-(4-Methylthiophen-5-yl)ethanol)

159144-69-1 structure
商品名:2-(4-Methylthiophen-5-yl)ethanol
CAS番号:159144-69-1
MF:C7H10OS
メガワット:142.218700885773
MDL:MFCD20432633
CID:2112175
PubChem ID:20315118
2-(4-Methylthiophen-5-yl)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylthiophen-5-yl)ethanol
- 2-(3-methylthiophen-2-yl)ethan-1-ol
- 2-(3-Methyl-2-thienyl)ethanol
- 2-(4-Methylthiophen-5-yl)ethanol
-
- MDL: MFCD20432633
- インチ: 1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3
- InChIKey: XUDJPAANMBCCAC-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C)=C1CCO
計算された属性
- せいみつぶんしりょう: 142.04523611g/mol
- どういたいしつりょう: 142.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(4-Methylthiophen-5-yl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB426645-1 g |
2-(3-Methyl-2-thienyl)ethanol |
159144-69-1 | 1g |
€643.60 | 2023-06-16 | ||
| Aaron | AR01DWEZ-500mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 500mg |
$822.00 | 2025-02-09 | |
| 1PlusChem | 1P01DW6N-500mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 500mg |
$778.00 | 2024-06-20 | |
| 1PlusChem | 1P01DW6N-250mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 250mg |
$516.00 | 2024-06-20 | |
| Ambeed | A1127283-10g |
2-(3-Methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 10g |
$3295.0 | 2024-04-23 | |
| A2B Chem LLC | AX27055-500mg |
2-(3-Methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| Aaron | AR01DWEZ-1g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 1g |
$1047.00 | 2025-02-09 | |
| A2B Chem LLC | AX27055-50mg |
2-(3-Methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 50mg |
$219.00 | 2024-04-20 | |
| Aaron | AR01DWEZ-50mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 50mg |
$265.00 | 2025-02-09 | |
| 1PlusChem | 1P01DW6N-1g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 1g |
$981.00 | 2024-06-20 |
2-(4-Methylthiophen-5-yl)ethanol 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
159144-69-1 (2-(4-Methylthiophen-5-yl)ethanol) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:159144-69-1)2-(4-Methylthiophen-5-yl)ethanol

清らかである:99%
はかる:10g
価格 ($):2966.0